2-(Azidomethyl)-5-bromopyridine
Description
2-(Azidomethyl)-5-bromopyridine is a pyridine derivative featuring a bromine atom at the 5-position and an azidomethyl (-CH₂N₃) group at the 2-position. The bromine substituent enhances electron-withdrawing properties, while the azidomethyl group confers unique reactivity, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry .
Properties
Molecular Formula |
C6H5BrN4 |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
2-(azidomethyl)-5-bromopyridine |
InChI |
InChI=1S/C6H5BrN4/c7-5-1-2-6(9-3-5)4-10-11-8/h1-3H,4H2 |
InChI Key |
UBPZXDWUCCVOQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)CN=[N+]=[N-] |
Origin of Product |
United States |
Scientific Research Applications
2-(Azidomethyl)-5-bromopyridine is utilized in various scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the modification of biomolecules.
Industry: It is employed in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 2-(Azidomethyl)-5-bromopyridine exerts its effects involves its reactivity with various functional groups. The azidomethyl group can act as a nucleophile, participating in substitution reactions, while the bromine atom can be involved in electrophilic reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
2-Amino-5-bromopyridine
Structural Features :
- Substituents: Bromine (5-position), amino (-NH₂) group (2-position).
- Key Properties: The amino group participates in hydrogen bonding, enabling co-crystal formation with carboxylic acids (e.g., 4-hydroxybenzoic acid) . Planar molecular geometry with intermolecular N–H⋯O and O–H⋯N interactions stabilizes crystal packing .
Comparison :
- Reactivity: Unlike 2-(Azidomethyl)-5-bromopyridine, the amino group lacks click chemistry utility but facilitates supramolecular assembly.
- Applications: Primarily used in crystallography studies and as a hydrogen-bond donor in co-crystals.
5-Bromo-1,4-dihydropyridine Derivatives (e.g., Compound 7c)
Structural Features :
Comparison :
2-Amino-5-bromo-6-methylpyridine
Structural Features :
- Substituents: Bromine (5-position), amino (-NH₂) and methyl (-CH₃) groups (2- and 6-positions, respectively).
- Used as a pharmaceutical intermediate, emphasizing versatility in multi-step synthesis .
Comparison :
- Reactivity : The methyl group reduces steric accessibility compared to the azidomethyl group, limiting click chemistry applications.
- Applications : Primarily a synthetic intermediate, whereas this compound’s azide enables modular bioconjugation.
Critical Analysis of Structural and Functional Differences
- Azidomethyl vs. Amino Groups: The azidomethyl group in this compound enables CuAAC reactions for targeted drug delivery, whereas amino groups (as in 2-amino-5-bromopyridine) favor hydrogen-bonded networks .
- Steric and Electronic Effects: Methyl groups (e.g., in 2-amino-5-bromo-6-methylpyridine) reduce reactivity compared to azidomethyl, highlighting the latter’s utility in modular synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
